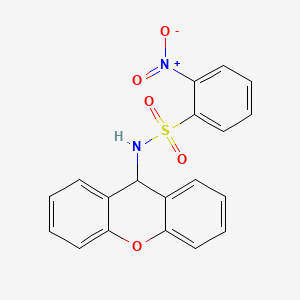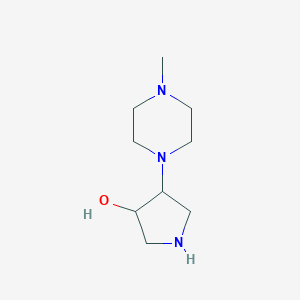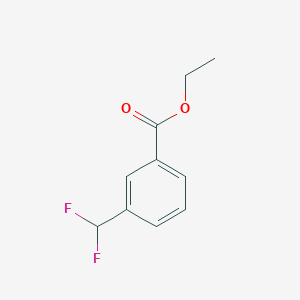
Ethyl 3-(difluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(difluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(difluoromethyl)benzoate typically involves the introduction of a difluoromethyl group into the benzoate structure. One common method is the difluoromethylation of ethyl benzoate using difluoromethylating agents such as ClCF₂H. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoate substrate. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates.
科学的研究の応用
Ethyl 3-(difluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 3-(difluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed effects.
類似化合物との比較
Similar Compounds
Ethyl benzoate: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(difluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(Difluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
ethyl 3-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6,9H,2H2,1H3 |
InChIキー |
UYNCGOYCLOKACH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



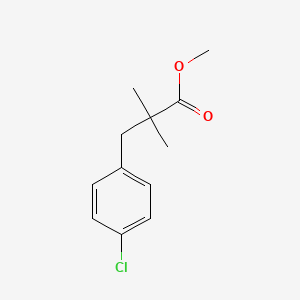
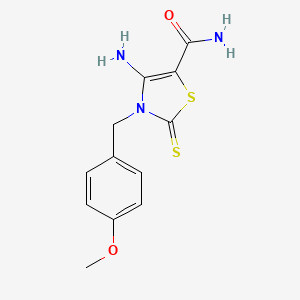

![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
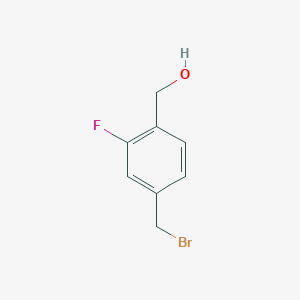
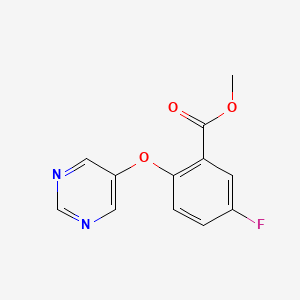
![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)
![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)


![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
